molecular formula C15H11ClN4O2 B8755676 2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine CAS No. 827030-36-4

2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B8755676
CAS No.: 827030-36-4
M. Wt: 314.72 g/mol
InChI Key: WXELIIFXJNHKGQ-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with 4-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitrobenzylamine attacks the chloro group of 2-chloroquinazoline, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, alkoxides, bases like potassium carbonate, solvents like DMF.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.

Major Products Formed

    Reduction: Formation of (2-Chloro-quinazolin-4-yl)-(4-amino-phenyl)-methyl-amine.

    Substitution: Formation of various substituted quinazoline derivatives.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound may inhibit bacterial enzymes or interfere with cell wall synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
  • (2-Chloro-quinazolin-4-yl)-(4-dimethylaminophenyl)-methylamine
  • (2-Chloro-quinazolin-4-yl)-propylamine

Uniqueness

2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine is unique due to the presence of both a chloro and a nitro group, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, is known for its electron-withdrawing properties, which can influence the compound’s interaction with biological targets and its overall stability.

Properties

CAS No.

827030-36-4

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

2-chloro-N-methyl-N-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C15H11ClN4O2/c1-19(10-6-8-11(9-7-10)20(21)22)14-12-4-2-3-5-13(12)17-15(16)18-14/h2-9H,1H3

InChI Key

WXELIIFXJNHKGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 2,4-dichloroquinazoline (50 mg, 0.251 mmol) and 4-nitro-N-methylaniline (46 mg, 0.302 mmol) by a procedure similar to example 1b and was isolated as yellow powder (6 mg, 12%). 1H NMR (CDCl3): 8.24 (d, J=8.7 Hz, 2H), 7.81 (dd, J=8.1, and 2.4 Hz, 1H), 7.68 (ddd, J=8.1, 7.5 and 2.4 Hz, 1H), 7.28 (d, J=8.7 Hz, 2H), 7.18 (ddd, J=8.1, 7.5 and 2.4 Hz, 1H), 7.07 (d, J=7.8 Hz, 1H), 3.75 (s, 3H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Yield
12%

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